molecular formula C15H13NO3S2 B13650463 3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B13650463
M. Wt: 319.4 g/mol
InChI Key: FCFWOZQHXOJVMA-JHLWKMQHSA-N
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Description

3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylprop-2-en-1-ylidene group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of thiazolidine derivatives with phenylprop-2-en-1-ylidene compounds under specific conditions. One common method involves the use of sodium methoxide as a base in methanol at room temperature for several hours . This reaction leads to the formation of polyfunctional δ-diketones, which can be further processed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenylprop-2-en-1-ylidene moiety.

Scientific Research Applications

3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The thiazolidine ring and phenylprop-2-en-1-ylidene group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a thiazolidine ring and a phenylprop-2-en-1-ylidene group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13NO3S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H13NO3S2/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8-

InChI Key

FCFWOZQHXOJVMA-JHLWKMQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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